molecular formula C7H7F3N2O B13926004 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine

6-Methyl-5-(trifluoromethoxy)-3-pyridinamine

Cat. No.: B13926004
M. Wt: 192.14 g/mol
InChI Key: BNZSAYFQBLVPSU-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethoxy)-3-pyridinamine is a compound that belongs to the class of trifluoromethyl ethers. These compounds are known for their unique properties, including increased stability and lipophilicity due to the presence of the trifluoromethoxy group. This compound is of significant interest in various fields, including pharmaceutical and agrochemical research, due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method involves the reaction of 6-methyl-3-pyridinamine with trifluoromethoxy iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation .

Chemical Reactions Analysis

6-Methyl-5-(trifluoromethoxy)-3-pyridinamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically pyridine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Scientific Research Applications

6-Methyl-5-(trifluoromethoxy)-3-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

6-Methyl-5-(trifluoromethoxy)-3-pyridinamine can be compared with other similar compounds, such as:

    Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group but differ in their substitution patterns on the pyridine ring. They share similar properties, such as increased stability and lipophilicity, but may have different biological activities.

    Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring exhibit similar stability and reactivity.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-methyl-5-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2O/c1-4-6(13-7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3

InChI Key

BNZSAYFQBLVPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)OC(F)(F)F

Origin of Product

United States

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